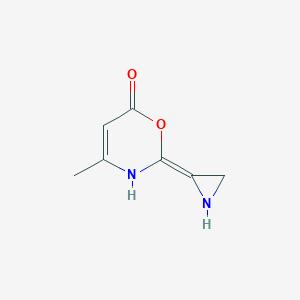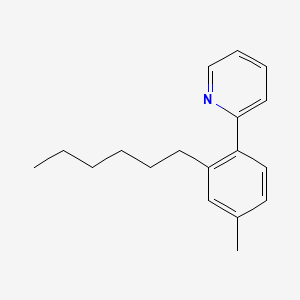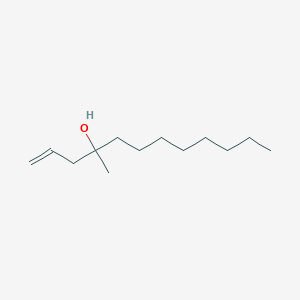
4-Methyldodec-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyldodec-1-EN-4-OL is an organic compound with the molecular formula C13H26O It is a type of alcohol with a double bond located at the first carbon and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldodec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 4-methyl-1-pentene with formaldehyde in the presence of a catalyst to form the desired alcohol. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. Another method involves the hydroformylation of 4-methyl-1-pentene followed by hydrogenation to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroformylation processes. This involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyldodec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyldodec-1-EN-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methyldodecane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
Oxidation: 4-Methyldodec-1-EN-4-one
Reduction: 4-Methyldodecane
Substitution: 4-Methyldodec-1-EN-4-chloride or 4-Methyldodec-1-EN-4-bromide
Scientific Research Applications
4-Methyldodec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyldodec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound may also modulate enzyme activities and signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
4-Methyldodec-1-EN-4-OL can be compared with other similar compounds, such as:
4-Methyldodec-1-yn-4-OL: Similar structure but with a triple bond instead of a double bond.
4-Methyldodec-3-en-1-OL: Similar structure but with the double bond located at the third carbon.
10-Methyldodec-2-en-4-olide: A butenolide with a similar carbon chain length but different functional groups.
Properties
CAS No. |
821787-14-8 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
4-methyldodec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h5,14H,2,4,6-12H2,1,3H3 |
InChI Key |
QJPSHWUJGZBDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
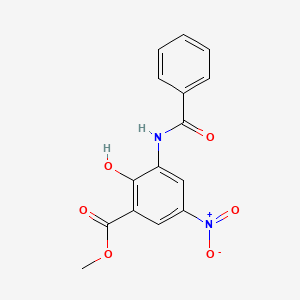

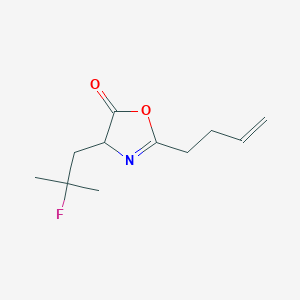
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
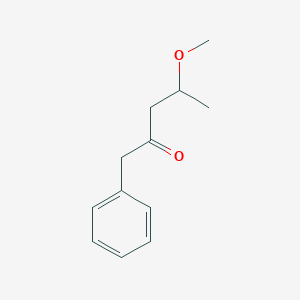
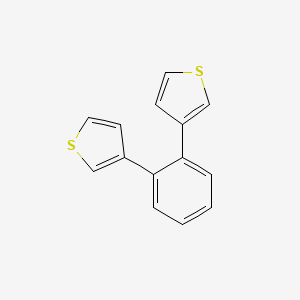
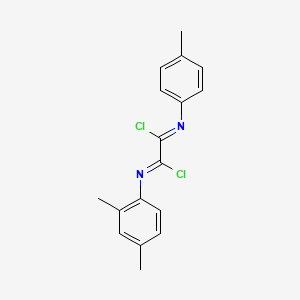
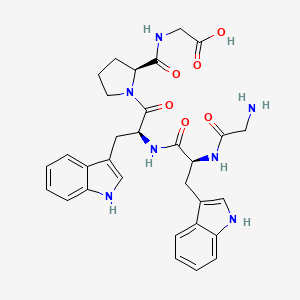

![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
